Ethyl 4-(2-((3,5-dimethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

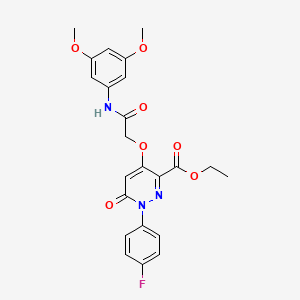

This compound features a dihydropyridazine core substituted with a 4-fluorophenyl group at position 1, an ethoxycarbonyl ester at position 3, and a 2-((3,5-dimethoxyphenyl)amino)-2-oxoethoxy side chain at position 3. Its molecular formula is C₂₃H₂₂FN₃O₇ (molecular weight: 487.44 g/mol), distinct from analogs like the 3,5-dimethylphenyl variant (CAS 899960-24-8, molecular weight 439.4 g/mol) . Its synthesis likely involves multi-step reactions, including esterification and coupling, akin to methods described for structurally related compounds .

Properties

IUPAC Name |

ethyl 4-[2-(3,5-dimethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O7/c1-4-33-23(30)22-19(12-21(29)27(26-22)16-7-5-14(24)6-8-16)34-13-20(28)25-15-9-17(31-2)11-18(10-15)32-3/h5-12H,4,13H2,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEFOADPTYWJOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=CC(=C2)OC)OC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((3,5-dimethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential biological activities that warrant detailed exploration. This article focuses on its biological activity, highlighting relevant research findings, case studies, and a comprehensive analysis of its pharmacological properties.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : CHFNO

- Molecular Weight : 471.4 g/mol

- CAS Number : 899975-59-8

The structure features a pyridazine core with multiple substituents that may influence its biological activity. The presence of the fluorophenyl and dimethoxyphenyl groups suggests potential interactions with various biological targets.

Anticancer Potential

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyridazine have been shown to inhibit tumor growth in various cancer models:

- In vitro studies demonstrated that related compounds can inhibit fibroblast growth factor receptor (FGFR) signaling pathways, which are often upregulated in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells .

- In vivo evaluations of similar compounds have shown promising results in xenograft models, particularly in bladder cancer, where FGFR3 overexpression is common .

The proposed mechanism of action for this compound includes:

- Inhibition of Tyrosine Kinases : The compound may act as an inhibitor of specific tyrosine kinases involved in cell signaling pathways that regulate cell division and survival.

- Induction of Apoptosis : Through modulation of apoptotic pathways, it may enhance programmed cell death in cancerous cells.

- Anti-Angiogenic Effects : By inhibiting angiogenesis, the compound could potentially limit tumor growth by restricting blood supply.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Anticancer | Inhibition of FGFR signaling | |

| Apoptosis Induction | Increased apoptosis in cancer cells | |

| Anti-Angiogenic | Reduced vascularization in tumors |

Case Study: Antitumor Activity

A notable case study involved the evaluation of a structurally similar compound in a bladder cancer model. The study found that treatment with the compound led to a significant reduction in tumor size compared to controls. The mechanism was attributed to the compound's ability to inhibit FGFR signaling pathways effectively .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1 Ethyl 4-(2-((3,5-dimethylphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 899960-24-8)

- Key Differences: Substituents: 3,5-Dimethylphenyl vs. 3,5-dimethoxyphenyl. Molecular Weight: 439.4 g/mol vs. 487.44 g/mol.

2.1.2 Tetrahydropyrimidine Derivatives (e.g., Ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-tetrahydropyrimidine-5-carboxylate)

- Core Structure : Tetrahydropyrimidine (saturated six-membered ring) vs. dihydropyridazine (partially unsaturated five-membered ring).

- Functional Groups: Shared ethoxycarbonyl ester but differing in side-chain reactivity (bromoethoxy vs. dimethoxyphenylamino-ethoxy) .

- Synthetic Routes : Both compounds utilize ethyl acetoacetate as a precursor, but bromo-substituted intermediates require halogenation steps .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.